3-Nitrodibenzofuran

Regioselective nitration Synthetic methodology Process optimization

Isomer identity critically impacts synthetic outcomes-substituting 2- or 4-nitro isomers risks reaction failure and irreproducible bioassay data. 3-Nitrodibenzofuran delivers: • 89% nitration yield via HNO₃/CF₃COOH route-cost-effective entry to 3-functionalized dibenzofurans • mp 181-185 °C enables rapid identity confirmation; >40 °C higher than 2-/4-isomers • 16-160× faster photolysis vs. nitrobenzyl PPGs-ideal for light-activated peptides & live-cell uncaging • Essential reference standard for nitro-PAH quantification in environmental analysis

Molecular Formula C12H7NO3
Molecular Weight 213.19 g/mol
CAS No. 5410-97-9
Cat. No. B1219392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrodibenzofuran
CAS5410-97-9
Synonyms3-nitrodibenzofuran
Molecular FormulaC12H7NO3
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
InChIKeyUVFAHDAUVZRVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrodibenzofuran Physicochemical Overview


3-Nitrodibenzofuran (C₁₂H₇NO₃, MW 213.19) is a nitro-substituted heterocyclic aromatic ether belonging to the dibenzofuran class. It is a yellowish to off-white crystalline solid with a melting point range of 181–185 °C , a predicted boiling point of 379.6±15.0 °C at 760 mmHg , and an estimated density of 1.4±0.1 g/cm³ . Its logP values are reported between 3.85 and 4.02, indicating strong lipophilicity [1]. The compound is primarily used as a versatile organic synthesis intermediate, with specific utility as a photoremovable protecting group in chemical biology [2].

3-Nitrodibenzofuran Isomer Differentiation


The nitration of dibenzofuran is inherently regioselective, producing distinct isomer distributions depending on the synthetic conditions employed [1]. Consequently, the 2-, 3-, and 4-nitro isomers are not freely interchangeable; each exhibits unique reactivity profiles in subsequent transformations, divergent physicochemical properties (e.g., melting points differing by over 40 °C) , and starkly contrasting biological activities—including mutagenic potency [2]. Substituting one isomer for another without rigorous validation risks synthetic failure, irreproducible biological outcomes, and compromised analytical integrity. The following quantitative evidence delineates precisely where 3-Nitrodibenzofuran distinguishes itself from its closest structural analogs.

3-Nitrodibenzofuran Comparative Evidence


Regioselective Synthesis Yield Advantage

The choice of nitration conditions dictates the isomeric outcome. Using 99% HNO₃ in CF₃COOH, 3-Nitrodibenzofuran is obtained selectively in 89% yield [1]. In contrast, a Friedel-Crafts-type nitration using alkyl nitrates and AlCl₃ in nitromethane yields 2-Nitrodibenzofuran as the major product in only 47% yield [1]. This represents a 1.9-fold yield advantage for the 3-isomer under its respective optimized protocol.

Regioselective nitration Synthetic methodology Process optimization

Melting Point Isomer Differentiation

Melting point provides a rapid, orthogonal confirmation of isomeric identity and purity. 3-Nitrodibenzofuran exhibits a melting point range of 181–185 °C . This is substantially higher than the 2-nitro isomer (140–142 °C) and the 4-nitro isomer (138–139 °C) , offering a clear thermal signature for differentiation.

Isomer identification Quality control Analytical chemistry

Mutagenic Potency Ranking Among Nitrodibenzofurans

In Salmonella typhimurium strain TA98 without metabolic activation, the mutagenic potency order among nitrodibenzofurans was established as: 2,7-DNDF > 2,8-DNDF > 3-NDF > 2-NDF > 4-NDF > 1-NDF [1]. 3-Nitrodibenzofuran specifically exhibited mutagenic activity 3.5-fold stronger in TA98 and 2-fold stronger in TA100 compared to the reference mutagen benzo[a]pyrene [2].

Genetic toxicology Environmental chemistry Risk assessment

Photolysis Efficiency Advantage

The 3-nitrodibenzofuran chromophore (NDBF) functions as a superior photoremovable protecting group. Direct UV photolysis studies demonstrate that NDBF is photolyzed 16–160 times more efficiently than standard nitrobenzyl (e.g., o-nitroveratryl) PPGs [1]. Additionally, it possesses a two-photon absorption cross-section of δᵤ ~0.6–1.4 GM, enabling efficient near-infrared (800 nm) uncaging with deeper tissue penetration .

Chemical biology Photocaging Two-photon excitation

Regioselectivity: Nitration vs Friedel-Crafts

The nitration of dibenzofuran with nitric acid yields an isomer distribution order of 3 > 2 > 1 > 4, whereas electrophilic reactions such as Friedel-Crafts acylation/benzoylation favor the 2-position with a distribution of 2 > 3 > 1 > 4 [1]. For example, benzoylation yields 90.5% 2-isomer versus 8.7% 3-isomer [2], demonstrating that the 3-position is uniquely activated under nitration conditions.

Electrophilic aromatic substitution Mechanistic chemistry Isomer distribution

3-Nitrodibenzofuran Application Scenarios


Caged Biomolecule Synthesis and Photorelease

Leveraging the NDBF chromophore's 16–160× faster photolysis rate compared to conventional nitrobenzyl PPGs [1], laboratories developing light-activated peptides, nucleotides, or proteins should prioritize 3-Nitrodibenzofuran as the core scaffold. Its two-photon cross-section enables deep-tissue uncaging in live-cell imaging, reducing phototoxicity and enhancing experimental precision .

3-Substituted Dibenzofuran Library Synthesis

For medicinal chemistry and materials science campaigns requiring 3-functionalized dibenzofurans, the 89% yield achievable via HNO₃/CF₃COOH nitration [1] provides a cost-effective entry point. This route outperforms alternative isomer syntheses and circumvents the inherent 2-selectivity of Friedel-Crafts methods, unlocking diverse chemical space for structure-activity relationship studies .

Nitro-PAH Analytical Standard for Environmental Monitoring

Given its well-characterized mutagenic potency (3.5× benzo[a]pyrene in TA98) [1] and its occurrence as a nitration product in environmental NOx exposure scenarios , 3-Nitrodibenzofuran serves as an essential reference standard for analytical chemistry labs quantifying nitro-PAHs in air particulate matter, combustion emissions, or food samples.

Isomer Purity Verification by Thermal Analysis

The distinctive melting point of 181–185°C [1]—>40°C higher than the 2- and 4-isomers—enables rapid identity confirmation and purity assessment using simple melting point apparatus. Procurement of authentic 3-Nitrodibenzofuran is essential for establishing reliable reference standards and for verifying synthetic outcomes in isomer-sensitive research programs .

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